molecular formula C11H13N3S B12320371 4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine

4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine

Cat. No.: B12320371
M. Wt: 219.31 g/mol
InChI Key: UTPPGYXTOFTCDF-UHFFFAOYSA-N
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Description

4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with glyoxal in the presence of a base to form the imidazo[2,1-b]thiazole ring system. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole: Similar structure but with a phenyl group instead of a benzenamine group.

    4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)phenol: Similar structure but with a phenol group instead of a benzenamine group.

Uniqueness

4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine is unique due to its specific combination of the imidazole and thiazole rings with a benzenamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPPGYXTOFTCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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